molecular formula C10H8N2O B1587446 2-Phenyl-1H-imidazole-4-carbaldehyde CAS No. 68282-47-3

2-Phenyl-1H-imidazole-4-carbaldehyde

Cat. No. B1587446
CAS RN: 68282-47-3
M. Wt: 172.18 g/mol
InChI Key: LFKJFIOTRHYONM-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4-carbaldehyde (2-PhIC) is an organic molecule that has been used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of certain drugs and compounds.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Imidazole Derivatives : The compound serves as a precursor in the synthesis of complex imidazole derivatives. For example, it has been utilized in the synthesis of 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, showcasing its role in generating new molecular structures with potential applications in material science and pharmacology (Banu et al., 2010).
  • Copper-Catalyzed Oxidative Coupling : The oxidative coupling of amidines and α,β-unsaturated aldehydes, facilitated by copper catalysis, produces 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, emphasizing the compound's versatility in synthetic organic chemistry (Li et al., 2015).

Molecular Structure and Tautomerization

  • Structural Description via NMR : The fast tautomerization of 2-phenylimidazolecarbaldehydes poses challenges in their structural analysis. However, 13C CP-MAS NMR has been identified as a powerful tool to overcome these challenges, enabling a full structural description despite the tautomerization process (Burdzhiev et al., 2020).

Green Synthesis and Catalysis

  • Multicomponent Green Synthesis : The compound has been involved in green synthesis processes, such as the multicomponent synthesis of imidazole derivatives, highlighting its contribution to eco-friendly chemistry practices (Mohamed et al., 2015).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition Studies : Derivatives of 2-Phenyl-1H-imidazole-4-carbaldehyde, such as imidazo[1,2-a]pyrimidine-3-carbaldehyde, have been studied for their corrosion inhibition properties on carbon steel, revealing the compound's potential in material protection applications (Ech-chihbi et al., 2017).

Photophysical Properties and Sensing

  • Luminescent Properties and pH Sensors : Investigations into the luminescent and photochromic properties of derivatives synthesized from this compound have shown their applicability as photoswitch pH sensors, demonstrating the compound's utility in developing sensing technologies (Tolpygin et al., 2013).

properties

IUPAC Name

2-phenyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKJFIOTRHYONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393450
Record name 2-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68282-47-3
Record name 2-Phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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